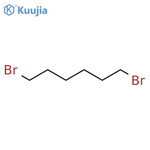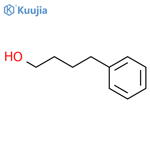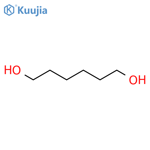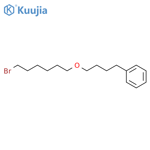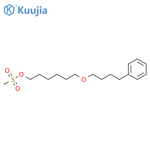- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172
Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)
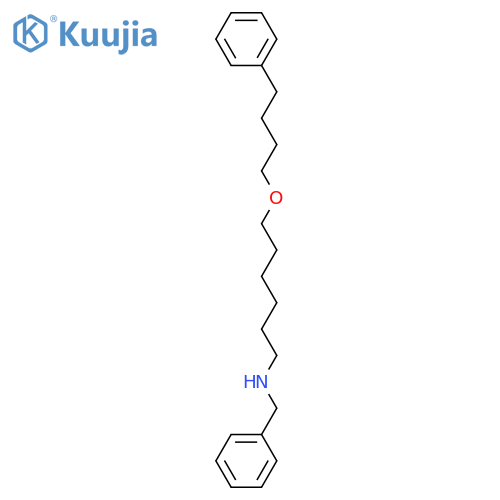
97664-55-6 structure
商品名:6-(4-Phenylbutoxy)hexylbenzylamine
6-(4-Phenylbutoxy)hexylbenzylamine 化学的及び物理的性質
名前と識別子
-
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
- [6-(4-Phenylbutoxy)hexyl]benzylamine
- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
- 4-Phenylbutyric Acid-13C6
- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
- 6-Benzylamino-1-(4'-phenylbutoxy)hexane
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
- SB83545
- JWLIKZBRVQRFNF-UHFFFAOYSA-N
- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
- BS-49596
- 97664-55-6
- SCHEMBL456614
- 1,13-Diphenyl-12-aza-5-oxatridecane
- AC-25488
- DTXSID40448220
- AKOS016003681
- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
- 6-(4-Phenylbutoxy)hexylbenzylamine
-
- MDL: MFCD04118104
- インチ: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
- InChIKey: JWLIKZBRVQRFNF-UHFFFAOYSA-N
- ほほえんだ: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 339.25600
- どういたいしつりょう: 339.256214676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 14
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 467.2±38.0 °C at 760 mmHg
- フラッシュポイント: 207.3±16.2 °C
- PSA: 21.26000
- LogP: 5.76700
- じょうきあつ: 0.0±1.2 mmHg at 25°C
6-(4-Phenylbutoxy)hexylbenzylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(4-Phenylbutoxy)hexylbenzylamine 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
6-(4-Phenylbutoxy)hexylbenzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P319615-10g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 10g |
$305.00 | 2023-05-17 | ||
| TRC | P319615-25g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 25g |
$ 460.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | D252406-250g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 250g |
$4980 | 2024-08-03 | |
| Alichem | A019111187-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
$665.68 | 2023-08-31 | |
| eNovation Chemicals LLC | D252406-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1g |
$980 | 2024-08-03 | |
| eNovation Chemicals LLC | D252406-50g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 50g |
$1590 | 2024-08-03 | |
| eNovation Chemicals LLC | D252406-1kg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1kg |
$17800 | 2024-08-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine, |
97664-55-6 | 100MG |
¥2,858.00 | 2023-07-11 | ||
| Ambeed | A430969-250mg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 98+% | 250mg |
$25.0 | 2024-04-16 | |
| Aaron | AR00H8PN-100mg |
1,13-Diphenyl-12-aza-5-oxatridecane |
97664-55-6 | 98% | 100mg |
$69.00 | 2025-02-11 |
6-(4-Phenylbutoxy)hexylbenzylamine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
リファレンス
- Preparation of salmeterol and salts thereof, India, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
合成方法 5
はんのうじょうけん
リファレンス
- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,
合成方法 6
はんのうじょうけん
リファレンス
- Enantioselective synthesis of salmeterol via asymmetric borane reduction, Tetrahedron Letters, 1994, 35(50), 9375-8
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C
1.2 -
1.2 -
リファレンス
- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C
リファレンス
- Preparation of the salmeterol intermediate fumarate crystal, China, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide
リファレンス
- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162
合成方法 10
はんのうじょうけん
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
リファレンス
- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C
リファレンス
- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine, Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762
合成方法 12
はんのうじょうけん
1.1 Solvents: Acetonitrile ; overnight, rt
リファレンス
- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88
6-(4-Phenylbutoxy)hexylbenzylamine Raw materials
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate
- 1-Bromo-4-phenylbutane
- 1,6-Dibromohexane
- 1,6-Hexanediol
- 4-Phenyl-1-butanol
6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products
6-(4-Phenylbutoxy)hexylbenzylamine 関連文献
-
1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) 関連製品
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97664-55-6)6-苄基氨基-1-(4'-苯基丁氧基)己烷

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
